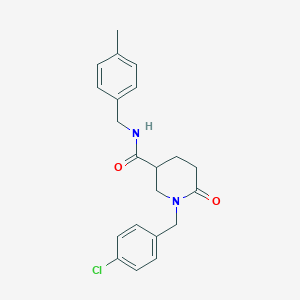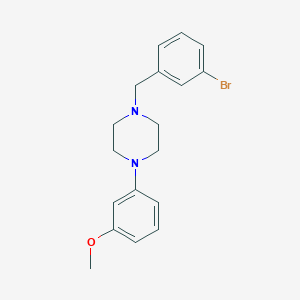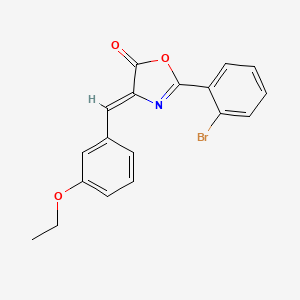![molecular formula C20H30N4O B6046371 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as EMHP, and it has been synthesized using different methods.
Mechanism of Action
EMHP acts by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting ACE, EMHP reduces the levels of angiotensin II, which is a potent vasoconstrictor, leading to vasodilation and subsequent reduction in blood pressure.
Biochemical and Physiological Effects
EMHP has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving endothelial function, and reducing oxidative stress. Additionally, EMHP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
EMHP has several advantages for lab experiments, including its stability and ease of synthesis. However, EMHP has some limitations, including its low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for EMHP research, including further studies on its potential applications in the treatment of hypertension, cardiovascular disorders, and inflammatory disorders. Additionally, further research is needed to understand the mechanism of action of EMHP and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for EMHP to make it more accessible for research purposes.
Conclusion
In conclusion, EMHP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its antihypertensive and vasodilatory effects make it a potential candidate for the treatment of hypertension and related cardiovascular disorders. Further research is needed to fully understand the potential applications of EMHP and its mechanism of action.
Synthesis Methods
EMHP can be synthesized using various methods, including the use of piperazine, ethanol, and 4-methylbenzyl chloride. The synthesis process involves the reaction of piperazine with 4-methylbenzyl chloride to form 1-(4-methylbenzyl)piperazine. The resulting compound is then reacted with 1-ethyl-2-chloroethylimidazole to form EMHP.
Scientific Research Applications
EMHP has been studied extensively in scientific research due to its potential applications in various fields. In pharmacology, EMHP has been shown to exhibit antihypertensive and vasodilatory effects, making it a potential candidate for the treatment of hypertension and related cardiovascular disorders.
properties
IUPAC Name |
2-[4-[(1-ethylimidazol-2-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-23-10-9-21-20(23)16-22-11-12-24(19(15-22)8-13-25)14-18-6-4-17(2)5-7-18/h4-7,9-10,19,25H,3,8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYFVKHELDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)


![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)

![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
